2,6-dichloro-N-(pyridin-4-yl)benzamide IUPAC name
2,6-dichloro-N-(pyridin-4-yl)benzamide IUPAC name
An In-depth Technical Guide to 2,6-dichloro-N-(pyridin-4-yl)benzamide
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the synthesis, characterization, and potential applications of 2,6-dichloro-N-(pyridin-4-yl)benzamide. This document provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and insights into its biological relevance, grounded in established scientific principles.
Introduction and Nomenclature
1.1. IUPAC Name and Structural Confirmation
The formal IUPAC name for the compound of interest is 2,6-dichloro-N-(pyridin-4-yl)benzamide . This nomenclature is derived from its core chemical structure: a benzamide scaffold with two chlorine atoms at positions 2 and 6 of the benzene ring and a pyridin-4-yl group substituting the amide nitrogen.
Benzamides are a class of organic compounds characterized by a benzene ring attached to an amide functional group.[1][2] The specific substitution pattern on both the phenyl and pyridinyl rings in 2,6-dichloro-N-(pyridin-4-yl)benzamide is critical to its chemical reactivity and biological activity. The general structure of benzamides allows for extensive derivatization, making them a versatile scaffold in medicinal chemistry.[3]
1.2. Physicochemical Properties
A summary of the key physicochemical properties is provided below. These properties are essential for handling, formulation, and experimental design.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₈Cl₂N₂O | - |
| Molecular Weight | 283.12 g/mol | - |
| Appearance | Expected to be an off-white or light brown solid | [2][4] |
| Melting Point | Not specified; related dichlorobenzamides melt >50°C | [4][5] |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, THF, Ethanol) and poorly soluble in water. | [1] |
Synthesis and Mechanism
The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry. The most common and efficient method involves the acylation of an amine with a benzoyl chloride derivative.
2.1. Retrosynthetic Analysis and Rationale
The logical disconnection for 2,6-dichloro-N-(pyridin-4-yl)benzamide is at the amide bond. This retrosynthetic approach identifies 2,6-dichlorobenzoyl chloride and 4-aminopyridine as the primary starting materials. This pathway is selected for its high efficiency, atom economy, and the commercial availability of the precursors. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
2.2. Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of 2,6-dichloro-N-(pyridin-4-yl)benzamide from 2,6-dichlorobenzoyl chloride and 4-aminopyridine.
Materials:
-
4-aminopyridine
-
2,6-dichlorobenzoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-aminopyridine (1.0 eq) in anhydrous THF.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0°C in an ice bath.
-
Acylation: Slowly add a solution of 2,6-dichlorobenzoyl chloride (1.05 eq) in anhydrous THF to the stirred mixture dropwise over 20-30 minutes. The formation of a precipitate (triethylamine hydrochloride) is typically observed. A similar procedure is effective for related benzamide syntheses.[6]
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product.[7]
Characterization and Analytical Methods
To ensure the identity and purity of the synthesized 2,6-dichloro-N-(pyridin-4-yl)benzamide, a suite of analytical techniques should be employed.
3.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The proton NMR spectrum should show characteristic signals for the aromatic protons on both the dichlorophenyl and pyridinyl rings, as well as a downfield signal for the amide N-H proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.
-
Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups, notably the amide C=O stretch (typically ~1650-1680 cm⁻¹) and the N-H stretch (~3200-3400 cm⁻¹).
3.2. Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A purity level of >95% is generally required for biological assays.
-
Melting Point Analysis: A sharp and defined melting point range is indicative of a pure crystalline solid.[8]
Biological Activity and Applications
While specific biological data for 2,6-dichloro-N-(pyridin-4-yl)benzamide is not widely published, the benzamide scaffold and its derivatives are known to exhibit a wide range of biological activities. Analogous structures have shown potential as kinase inhibitors, fungicides, and herbicides.[3][9]
4.1. Potential as a Kinase Inhibitor
The general structure, featuring a substituted aromatic system linked via an amide bridge, is a common motif in kinase inhibitors. A closely related analog, GDC046, has been identified as a potent and selective kinase inhibitor, targeting pathways such as JAK/STAT signaling.[9] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders. Therefore, 2,6-dichloro-N-(pyridin-4-yl)benzamide represents a candidate for screening in kinase inhibitor discovery programs.
4.2. Agrochemical Potential
Derivatives of benzamide are also prominent in the agrochemical industry. The structural features of 2,6-dichloro-N-(pyridin-4-yl)benzamide align with those of known fungicidal and herbicidal agents.[3] Further biological screening against relevant plant pathogens and weed species could uncover potential applications in this sector.
Safety and Handling
5.1. Precautionary Measures
No specific toxicity data is available for 2,6-dichloro-N-(pyridin-4-yl)benzamide. However, based on its precursors and related compounds, it should be handled with care in a well-ventilated fume hood.
-
2,6-Dichlorobenzoyl chloride: This reagent is corrosive and a lachrymator.
-
Pyridine derivatives: Pyridine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin, potentially causing nausea, headache, and nervous system effects.[10][11]
-
Dichlorinated aromatics: Many chlorinated aromatic compounds are irritants and may have long-term health effects.[12][13]
5.2. Personal Protective Equipment (PPE)
Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory when handling this compound and its precursors.
5.3. Disposal
All chemical waste should be disposed of in accordance with local, regional, and national regulations for hazardous materials.
Conclusion
2,6-dichloro-N-(pyridin-4-yl)benzamide is a synthetically accessible compound with significant potential for applications in drug discovery and agrochemical research. Its structure is emblematic of scaffolds known to interact with important biological targets, particularly protein kinases. This guide provides the necessary foundational information, including a robust synthesis protocol and characterization strategy, to enable further investigation by researchers in the field. Adherence to rigorous scientific methodology and safety protocols is essential for unlocking the full potential of this and related molecules.
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